Insulin glulisine is produced through recombinant DNA technology using genetically modified microorganisms. It is classified as a hypoglycemic agent, specifically a rapid-acting insulin analog. This classification is crucial for understanding its role in diabetes management, as it helps healthcare professionals determine appropriate treatment regimens based on patient needs .
The synthesis of insulin glulisine involves a series of biochemical processes that include:
Insulin glulisine has a molecular formula of C_257H_383N_65O_77S_6, with a molecular weight of approximately 5,808 Daltons. The structural modifications at positions B3 and B29 enhance its pharmacokinetic properties compared to regular human insulin.
The quaternary structure of insulin glulisine allows it to exist in a monomeric form in solution, which contributes to its rapid absorption following subcutaneous injection. This property is essential for its effectiveness as a fast-acting insulin analog .
Insulin glulisine undergoes various chemical reactions upon administration:
The mechanism of action of insulin glulisine involves several key steps:
Insulin glulisine exhibits several important physical and chemical properties:
Insulin glulisine is primarily used in clinical settings for managing diabetes mellitus types 1 and 2. Its rapid onset makes it particularly useful for controlling postprandial (after meal) blood glucose levels. Additionally, ongoing research continues to explore its potential applications in various therapeutic contexts beyond traditional diabetes management.
Clinical studies have demonstrated that insulin glulisine effectively reduces hemoglobin A1C levels compared to regular human insulin while maintaining a similar safety profile . Its incorporation into treatment regimens often depends on patient-specific factors such as lifestyle, dietary habits, and individual response to therapy.
Insulin glulisine (3B-lysine-29B-glutamic acid-human insulin) is engineered via two strategic amino acid substitutions: asparagine at position B3 is replaced by lysine (B3Asn→Lys), and lysine at B29 is replaced by glutamic acid (B29Lys→Glu). These modifications alter intramolecular interactions and tertiary structure dynamics. The B3Lys substitution introduces a positively charged residue that disrupts hydrogen bonding networks essential for hexamer stabilization, while B29Glu adds a negative charge that repels adjacent residues, further destabilizing oligomeric assemblies. X-ray crystallography (1.26 Å resolution, PDB 6GV0) reveals these substitutions induce conformational flexibility in the B-chain C-terminus (residues B26-B30), critical for receptor binding. Specifically, B29Glu forms a salt bridge with A4Glu (distance: 2.90 Å) and hydrogen bonds with A1Gly (2.85 Å), which repositions the B-chain away from the core hexamer-stabilizing domain [2] [3] [8].
Table 1: Structural Impact of Amino Acid Substitutions
Position | Wild-Type Residue | Glulisine Residue | Key Structural Consequences |
---|---|---|---|
B3 | Asparagine (Asn) | Lysine (Lys) | Disrupts hydrogen bonding; causes electrostatic repulsion with B8Gly |
B29 | Lysine (Lys) | Glutamic acid (Glu) | Forms salt bridge with A4Glu; increases C-terminal flexibility |
The substitutions in insulin glulisine shift its oligomeric equilibrium toward monomers and dimers, accelerating subcutaneous absorption. Analytical ultracentrifugation studies confirm a trinary dynamic equilibrium comprising monomers (active form), dimers, and low-abundance hexamers/dihexamers. Unlike human insulin, which forms stable zinc-stabilized hexamers, insulin glulisine exhibits weakened dimer-dimer interfaces due to:
Insulin glulisine’s isoelectric point (pI) is engineered at 5.1, significantly lower than human insulin (pI 5.5) and other analogs like insulin aspart (pI 5.4). This reduction is achieved through the introduction of B29Glu, which adds a negative charge, counterbalancing the positive charge from B3Lys. Consequences include:
Table 2: Isoelectric Points and Solubility Profiles
Insulin Type | Isoelectric Point (pI) | Solubility at pH 7.4 (mg/mL) | Key Modifications |
---|---|---|---|
Human insulin | 5.5 | 0.6 | None |
Insulin glulisine | 5.1 | 1.2 | B3Lys, B29Glu |
Insulin glargine | 6.7 | <0.01* | A21Gly, B31Arg, B32Arg |
*Precipitates at neutral pH [6] [10].
Excipients in insulin glulisine formulations (e.g., Apidra®) optimize stability and bioavailability:
These excipients enable compatibility with continuous subcutaneous infusion systems for up to 48 hours at 37°C without loss of potency [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: